PSB-10211
Description
Properties
CAS No. |
66295-57-6 |
|---|---|
Molecular Formula |
C23H13Cl2N6NaO5S |
Molecular Weight |
579.3438 |
IUPAC Name |
Sodium 1-amino-4-[3-(4,6-dichloro[1,3,5]triazine-2-ylamino)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate |
InChI |
InChI=1S/C23H14Cl2N6O5S.Na/c24-21-29-22(25)31-23(30-21)28-11-5-3-4-10(8-11)27-14-9-15(37(34,35)36)18(26)17-16(14)19(32)12-6-1-2-7-13(12)20(17)33;/h1-9,27H,26H2,(H,34,35,36)(H,28,29,30,31);/q;+1/p-1 |
InChI Key |
FZKKCSCTZRPZIE-UHFFFAOYSA-M |
SMILES |
O=S(C(C(N)=C1C2=O)=CC(NC3=CC=CC(NC4=NC(Cl)=NC(Cl)=N4)=C3)=C1C(C5=C2C=CC=C5)=O)([O-])=O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSB-10211; PSB 10211; PSB10211 |
Origin of Product |
United States |
Chemical Identity and Structural Context of Psb 10211
Derivation and Chemical Class: Anthraquinone (B42736) Scaffold
PSB-10211 is a chemical compound classified as an anthraquinone derivative. d-nb.inforesearchgate.netnih.govresearchgate.netacs.orgcore.ac.uknih.gov Its structure is based on the anthraquinone scaffold, a core aromatic system consisting of two benzene (B151609) rings connected by two carbonyl groups. researchgate.netwikipedia.org This foundational structure is common to a variety of dyes and biologically active molecules. This compound, along with other related compounds like PSB-1011, are specifically described as sulfoanthraquinone derivatives, indicating the presence of sulfonate groups attached to the anthraquinone core. d-nb.infonih.gov These compounds were developed through evaluation and optimization of anthraquinone derivatives. researchgate.netnih.govresearchgate.net
Formal Chemical Nomenclature of this compound
The formal chemical nomenclature for this compound is sodium 1-amino-4-[3-(4,6-dichloro d-nb.infonih.govguidetopharmacology.orgtriazine-2-ylamino)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate. nih.govresearchgate.net This name systematically describes the compound's structure, detailing the substituents attached to the anthraquinone core (9,10-dioxo-9,10-dihydroanthracene). It indicates an amino group at position 1, a sulfonate group at position 2, and a complex substituted phenylamino (B1219803) group at position 4. The phenylamino substituent further includes a dichlorotriazine group. This compound is often used experimentally as its sodium salt. guidetopharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.org
Relationship to Lead Compounds (e.g., Reactive Blue 2)
This compound is structurally related to the anthraquinone dye Reactive Blue 2 (RB2). d-nb.inforesearchgate.netnih.govresearchgate.netacs.orgcore.ac.uknih.govuea.ac.ukwindows.net Reactive Blue 2 is a known non-selective antagonist of P2X receptors. researchgate.net The development of this compound and other related compounds like PSB-1011 stemmed from research aimed at evaluating and optimizing anthraquinone derivatives based on the Reactive Blue 2 structure to identify more potent and selective P2X receptor antagonists. researchgate.netnih.govresearchgate.netcore.ac.uk This indicates that Reactive Blue 2 served as a lead compound, providing the foundational chemical framework that was modified to yield this compound with improved pharmacological properties, specifically as a potent, albeit moderately selective, antagonist of the rat P2X2 receptor. d-nb.inforesearchgate.netnih.gov
Research findings highlight the potency of this compound. In studies evaluating inhibition of ATP-mediated currents in Xenopus oocytes expressing the rat P2X2 receptor, this compound demonstrated an IC₅₀ of 86 nM. researchgate.netnih.govresearchgate.net Another related compound, PSB-1011, showed an even slightly lower IC₅₀ of 79 nM in the same assay. researchgate.netnih.govresearchgate.net This research underscores the success in deriving potent P2X2 receptor antagonists from the Reactive Blue 2 scaffold.
| Compound | IC₅₀ (rat P2X2 receptor) | Reference |
| This compound | 86 nM | researchgate.netnih.govresearchgate.net |
| PSB-1011 | 79 nM | researchgate.netnih.govresearchgate.net |
While this compound and PSB-1011 are potent, their selectivity profile shows moderate selectivity over P2X1 and P2X3 receptors (>5-fold) and greater selectivity (>100-fold) over P2X4, P2X7, and several P2Y receptor subtypes (P2Y₂, P2Y₄, P2Y₆, P2Y₁₂). nih.govresearchgate.netacs.org PSB-1011 was also found to be significantly more potent at the homomeric P2X2 receptor compared to the heteromeric P2X2/3 receptor. nih.govresearchgate.netacs.org These findings illustrate the structure-activity relationships explored in modifying the Reactive Blue 2 scaffold to achieve desired receptor subtype selectivity.
Pharmacological Characterization of Psb 10211 at P2x2 Receptors
Binding Affinity and Inhibitory Potency at P2X2 Receptors
PSB-10211 demonstrates high potency in inhibiting the function of P2X2 receptors. This inhibitory action has been quantified through electrophysiological studies that measure the compound's ability to block ATP-mediated currents in cells expressing the receptor.
Determination of Half-Maximal Inhibitory Concentration (IC50) Values
Research has established the inhibitory potency of this compound at the rat P2X2 receptor. In studies using Xenopus oocytes expressing the recombinant rat P2X2 receptor, this compound was shown to inhibit currents mediated by 10 μM ATP with a half-maximal inhibitory concentration (IC50) of 86 nM. nih.govmerckmillipore.com This low nanomolar IC50 value underscores the high potency of this compound as an inhibitor of P2X2 receptor function. nih.gov
| Compound | Receptor | Species | IC50 Value (nM) | Assay Condition |
|---|---|---|---|---|
| This compound | P2X2 | Rat | 86 | Inhibition of 10 μM ATP-mediated currents |
Mechanistic Classification: Competitive Antagonism
This compound is classified as a competitive antagonist of the P2X2 receptor. targetmol.com This mechanism of action was determined for its closely related analogue, PSB-1011 (also known as compound 57), which exhibited a competitive antagonism with a pA2 value of 7.49. nih.govmerckmillipore.com Competitive antagonists typically bind to the same site as the endogenous agonist (in this case, ATP), directly preventing the agonist from binding and activating the receptor. The development of this compound and its analogues represented a significant step in creating the first potent and selective competitive antagonists for the P2X2 receptor. nih.govacs.org
Investigation of Potential Allosteric Modulation
While this compound's primary mechanism is competitive antagonism, the broader family of anthraquinone (B42736) derivatives has been shown to exhibit diverse modulatory effects at the P2X2 receptor. nih.gov For instance, certain structural modifications to the anthraquinone scaffold can convert a competitive antagonist into a positive allosteric modulator (PAM). nih.gov One such derivative, PSB-10129, was found to enhance ATP-elicited currents by approximately three-fold, acting as a positive modulator with an EC50 of 489 nM. nih.govacs.org This finding indicates that while this compound itself acts competitively, the anthraquinone chemical structure is a versatile scaffold for developing ligands that can either inhibit or enhance P2X2 receptor activity through different mechanisms. nih.gov
Receptor Subtype Selectivity Profile of this compound
A crucial aspect of a pharmacological tool is its selectivity for its intended target over other related receptors. While detailed selectivity data for this compound itself is not fully published, the profile of its very close and equally potent analogue, PSB-1011, provides strong evidence of the selectivity of this chemical series. nih.govmedkoo.com
Selectivity Against Other P2X Receptor Subtypes (e.g., P2X1, P2X3, P2X4, P2X7)
The analogue PSB-1011 has demonstrated a favorable selectivity profile against other P2X receptor subtypes. It was found to be over 100-fold more selective for the P2X2 receptor compared to the P2X4 and P2X7 subtypes. nih.govacs.org The selectivity was moderate against P2X1 and P2X3 receptors, showing greater than 5-fold selectivity. nih.govmedkoo.com Furthermore, PSB-1011 was over 13-fold more potent at the homomeric P2X2 receptor than at the heteromeric P2X2/3 receptor, indicating a preference for the P2X2 homotrimer. nih.govmerckmillipore.com
Selectivity Against P2Y Receptor Subtypes
The selectivity of this class of compounds extends to the G protein-coupled P2Y receptor family. Studies on PSB-1011 showed that it was more than 100-fold selective against several investigated P2Y receptor subtypes, specifically P2Y2, P2Y4, P2Y6, and P2Y12. nih.govacs.org This high degree of selectivity against both other P2X subtypes and the P2Y family highlights the specificity of this anthraquinone series for the P2X2 receptor.
| Receptor Subtype | Selectivity of PSB-1011 (Fold-Selectivity vs. P2X2) |
|---|---|
| P2X1 | >5 |
| P2X3 | >5 |
| P2X4 | >100 |
| P2X7 | >100 |
| P2X2/3 | >13 |
| P2Y2, P2Y4, P2Y6, P2Y12 | >100 |
Differential Potency at Homomeric P2X2 versus Heteromeric P2X2/3 Receptors
P2X receptors are trimeric channels that can be composed of identical subunits (homomeric) or different subunits (heteromeric). nih.govnih.gov The P2X2 subunit, for instance, can form channels by itself (homomeric P2X2) or co-assemble with the P2X3 subunit to form heteromeric P2X2/3 receptors. nih.govnih.govfrontiersin.org These different receptor assemblies exhibit distinct pharmacological and kinetic properties. frontiersin.org
Research into anthraquinone derivatives has shown a preferential affinity for the homomeric P2X2 receptor. A closely related analog of this compound, PSB-1011, demonstrated more than 13-fold greater potency at the homomeric P2X2 receptor compared to the heteromeric P2X2/3 receptor. nih.govmerckmillipore.comelsevierpure.com This suggests that the structural configuration of the homomeric P2X2 channel presents a more favorable binding site for this class of compounds. While direct comparative data for this compound is not as extensively detailed, its structural similarity to PSB-1011 points to a similar preference for the homomeric P2X2 assembly.
Comparative Pharmacology with Established P2X2 Receptor Ligands
The pharmacological profile of this compound becomes clearer when compared with other known P2X2 receptor ligands, including non-selective antagonists, other selective antagonists, and related chemical derivatives.
Historically, compounds like Suramin and Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) have been used as general P2X receptor antagonists. nih.gov However, they lack specificity and generally exhibit lower potency compared to newer, selective agents. Suramin is considered a weak antagonist of the P2X2 receptor. nih.gov Similarly, PPADS is active in the low micromolar range. nih.gov
Another non-selective ligand, 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), is a potent antagonist at P2X1 and P2X3 receptors but is significantly less effective at P2X2 and P2X4 receptors, showing about a 1000-fold lower potency for P2X2 compared to P2X3. nih.govtocris.com In stark contrast, this compound displays high potency with an IC50 value of 86 nM at the rat P2X2 receptor, highlighting its significant advantage in both potency and selectivity over these non-selective compounds. nih.govmerckmillipore.comelsevierpure.com
| Compound | Receptor Target | Potency (IC50) | Selectivity |
| This compound | P2X2 | 86 nM | Selective |
| Suramin | Non-selective P2X | Micromolar range (weak at P2X2) | Non-selective |
| PPADS | Non-selective P2X | Low micromolar range | Non-selective |
| TNP-ATP | P2X1, P2X3 > P2X2, P2X4 | ~1000x less potent at P2X2 than P2X3 | Selective for P2X1/3 |
The development of selective P2X2 receptor antagonists has been a significant focus in purinergic signaling research. mdpi.com Among these are the suramin derivatives NF770 and NF778. nih.govnih.gov NF770, in particular, is a potent and selective competitive antagonist for P2X2 receptors. mdpi.comnih.gov The emergence of compounds like this compound, NF770, and NF778 has provided researchers with valuable tools to probe the specific functions of the P2X2 receptor. nih.gov
| Compound | Receptor Target | Potency (IC50) |
| This compound | P2X2 | 86 nM |
| NF770 | P2X2 | Potent, selective |
| NF778 | P2X2 | Selective |
This compound belongs to a series of anthraquinone derivatives developed as modulators of P2X receptors. nih.govmdpi.com Its closest analog, PSB-1011, is also a potent and selective P2X2 antagonist with a very similar potency, exhibiting an IC50 value of 79 nM. nih.govmerckmillipore.comelsevierpure.com PSB-1011 acts as a competitive antagonist. nih.govmdpi.com
Interestingly, minor structural modifications within this chemical series can lead to vastly different pharmacological activities. For example, PSB-10129, another related anthraquinone derivative, does not act as an antagonist. Instead, it functions as a positive allosteric modulator, enhancing the effect of ATP at P2X2 receptors with an EC50 value of 489 nM and leading to a roughly 3-fold increase in the current elicited by ATP. nih.govmerckmillipore.comelsevierpure.com This highlights the sensitivity of the P2X2 receptor to the specific chemical structure of the interacting ligand.
| Compound | Class | Mechanism of Action | Potency |
| This compound | Anthraquinone | P2X2 Antagonist | IC50: 86 nM |
| PSB-1011 | Anthraquinone | Competitive P2X2 Antagonist | IC50: 79 nM |
| PSB-10129 | Anthraquinone | Positive Allosteric Modulator of P2X2 | EC50: 489 nM |
Molecular Mechanisms of Psb 10211 Action at P2x2 Receptors
Ligand-Receptor Interaction and Binding Site Characterization
The interaction between PSB-10211 and the P2X2 receptor is defined by its binding affinity and the specific site of engagement, which dictates its antagonistic properties.
While direct crystallographic evidence for this compound within the P2X2 binding site is not yet available, its mechanism of action is understood to be competitive. A closely related and potent P2X2 antagonist from the same chemical series, compound 57 (PSB-1011), has been shown to exhibit a competitive mechanism of action. nih.gov This competitive nature strongly implies that these antagonists bind to the orthosteric site, the same site where the endogenous agonist, adenosine (B11128) triphosphate (ATP), binds. nih.govnih.govd-nb.info
The orthosteric binding site on P2X receptors is a novel pocket located at the interface between adjacent subunits of the trimeric receptor, distant from the ion pore. d-nb.inforesearchgate.net It is formed by a constellation of highly conserved amino acid residues. researchgate.netfrontiersin.org The binding of ATP to this site is thought to require three molecules of the agonist to trigger the conformational change that opens the ion channel. d-nb.info Antagonists like this compound are presumed to occupy this pocket, thereby preventing ATP from binding and activating the receptor.
In addition to the orthosteric site, P2X receptors possess allosteric sites—topographically distinct locations where ligand binding can modulate the receptor's response to its primary agonist. nih.govnih.govnih.gov Research into the anthraquinone (B42736) chemical class, to which this compound belongs, has revealed that structural modifications can convert an antagonist into a positive allosteric modulator (PAM). nih.govuea.ac.uk For instance, certain anthraquinone derivatives have been found to enhance ATP-evoked currents at P2X2 receptors, indicating interaction with a positive allosteric site. nih.govuea.ac.uk
This finding suggests that the core anthraquinone structure is capable of interacting with allosteric sites on the P2X2 receptor. While this compound itself functions as a competitive antagonist at the orthosteric site, the potential for it or similar molecules to interact with allosteric sites remains an area of scientific exploration. nih.govnih.gov Such allosteric sites are crucial for the fine-tuning of receptor activity and are targets for various modulators, including trace metals and protons. nih.gov
Functional Consequences of P2X2 Receptor Antagonism
By binding to the P2X2 receptor, this compound prevents the physiological actions normally initiated by ATP. This antagonism has direct consequences on the flow of ions across the cell membrane and the receptor's response dynamics.
The primary function of the P2X2 receptor is to form a non-selective cation channel that opens in response to ATP binding, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. scbt.com This ion flux depolarizes the cell membrane and initiates various intracellular signaling cascades. scbt.com
This compound is a potent inhibitor of these ATP-mediated currents. In studies using Xenopus oocytes expressing the rat P2X2 receptor, this compound demonstrated significant inhibition of currents evoked by 10 μM ATP, with a measured IC₅₀ value of 86 nM. nih.gov This indicates a high affinity for the receptor, effectively blocking the channel gating process that is normally triggered by ATP. nih.govnih.govbohrium.com The antagonism prevents the conformational changes associated with channel opening, thereby blocking the associated cation influx and downstream signaling. scbt.comnih.gov
| Compound | IC₅₀ (nM) | Mechanism | Reference |
|---|---|---|---|
| This compound | 86 | Competitive (inferred) | nih.gov |
| PSB-1011 (Compound 57) | 79 | Competitive | nih.gov |
P2X receptors exhibit a phenomenon known as desensitization, where the channel closes despite the continued presence of the agonist. nih.govfrontiersin.org The kinetics of this process vary significantly among P2X subtypes. The P2X2 receptor is characterized by its particularly slow and incomplete desensitization compared to rapidly desensitizing subtypes like P2X1 and P2X3. frontiersin.orgnih.govnih.gov
Structure Activity Relationship Sar Studies of Psb 10211 and Analogs
Strategic Design and Synthesis of PSB-10211 Derivatives
The strategic design and synthesis of this compound derivatives have been based on the anthraquinone (B42736) scaffold, which is related to Reactive Blue 2. nih.govd-nb.infocore.ac.uk Optimization of these anthraquinone derivatives led to the identification of this compound and PSB-1011 as potent P2X2 receptor antagonists. nih.govcore.ac.uk These compounds were synthesized and evaluated for their ability to inhibit ATP-mediated currents in Xenopus oocytes expressing the rat P2X2 receptor. nih.gov The synthesis of various organic compounds, including anthraquinone derivatives, has also utilized microwave irradiation as a non-traditional energy source. core.ac.uk
Identification of Key Pharmacophoric Elements for P2X2 Receptor Affinity and Selectivity
Studies have aimed to identify the key pharmacophoric elements within the structure of this compound and its analogs that are crucial for their affinity and selectivity towards the P2X2 receptor. This compound and PSB-1011 have demonstrated potency in the nanomolar range against the rat P2X2 receptor. nih.govcore.ac.uk PSB-1011, for instance, showed over 100-fold selectivity against P2X4, P2X7, and several P2Y receptor subtypes, with moderate selectivity (greater than 5-fold) against P2X1 and P2X3 receptors. nih.gov It was also found to be significantly more potent at the homomeric P2X2 receptor compared to the heteromeric P2X2/3 receptor. nih.govmedkoo.com This suggests that specific structural features contribute to the differential activity across P2X receptor subtypes and between homomeric and heteromeric assemblies. While the exact pharmacophore of this compound is not explicitly detailed in the search results, its anthraquinone structure with specific substitutions is implicated in its activity. nih.govcore.ac.uknih.gov
Computational Approaches in SAR Elucidation
Computational approaches, including homology modeling, molecular docking, and molecular dynamics simulations, have been employed to gain insights into the interaction of ligands like this compound with the P2X2 receptor and to support SAR studies. d-nb.infonih.govresearchgate.net
Homology Modeling of P2X2 Receptors
Homology modeling has been a valuable tool for studying the structure-function relationships of P2X receptors, including P2X2. researchgate.netmdpi.complos.org Homology models of the P2X2 receptor have been built using the crystal structures of related P2X receptors, such as the zebrafish P2X4 receptor, as templates. researchgate.netplos.orgnih.govbiorxiv.org These models provide a structural basis for understanding ligand binding and receptor activation. For example, a human P2X2 homology model was constructed based on the human ATP-bound open state P2X3 structure, showing a sequence identity of over 50%. biorxiv.org Homology models have been used to identify putative residue positions and study conformational changes. mdpi.complos.org
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics simulations are used to predict the binding modes and affinities of ligands to receptors and to explore the dynamic behavior of the receptor-ligand complex. d-nb.infonih.govresearchgate.net While specific detailed results of molecular docking and dynamics simulations specifically for this compound binding to P2X2 are not extensively detailed in the provided snippets, these techniques have been applied to P2X receptors in general and to related antagonists. d-nb.infonih.govresearchgate.netunistra.frbiorxiv.org For instance, in silico docking experiments with a homology-modeled rat P2X2 receptor have been used to study the binding of other potent P2X2 antagonists like NF770, revealing strong polar interactions within the ATP-binding pocket. researchgate.net Molecular dynamics simulations have been used to study the gating mechanism and conformational dynamics of P2X receptors, providing context for how antagonists might exert their effects. nih.govunistra.frbiorxiv.orgnih.gov These computational methods complement experimental SAR data by providing a molecular-level understanding of ligand-receptor interactions.
Preclinical Research Methodologies and Applications of Psb 10211
In Vitro Experimental Models for P2X2 Receptor Research
In vitro models are crucial for characterizing the interaction of compounds like PSB-10211 with P2X2 receptors in a controlled environment. These models allow for the study of receptor function and modulation without the complexities of a whole organism.
Native Tissue and Primary Cell Culture Models
While heterologous systems offer simplicity, studying P2X2 receptors in their native cellular environment provides insights into their physiological roles and interactions with other cellular components. Native tissue preparations and primary cell cultures are used for this purpose. Examples of native tissues and primary cells where P2X2 receptors are found and studied include superior cervical ganglion (SCG) neurons and urinary bladder afferent neurons. nih.gov Rat anterior pituitary cells and hypothalamic neurons, which endogenously express P2X receptors, have also been utilized in functional studies. cuni.cz These models allow for the investigation of this compound's effects on P2X2 receptors in a more physiologically relevant context.
Electrophysiological Techniques for Functional Assessment
Electrophysiological techniques, particularly patch-clamp recording, are the gold standard for directly measuring the activity of ion channels like P2X2 receptors. These methods allow for the precise measurement of ion flow across the cell membrane in response to agonist application and antagonist inhibition.
Patch-Clamp Recording: Patch-clamp techniques, including two-electrode voltage-clamp in Xenopus oocytes and whole-cell patch-clamp in mammalian cells and neurons, are extensively used to assess the functional effects of this compound on P2X2 receptors. uni-bonn.denih.govnih.govcuni.czcaldic.com This method involves forming a tight seal between a glass pipette electrode and the cell membrane, allowing for the recording of currents passing through the receptor channel. By applying ATP (the endogenous agonist for P2X receptors) and observing the resulting current, researchers can determine the potency of agonists and the inhibitory efficacy of antagonists like this compound.
Detailed research findings using patch-clamp have shown that this compound potently inhibits ATP-mediated currents at the rat P2X2 receptor expressed in Xenopus oocytes. The reported IC50 value for this compound in this system is 86 nM. researchgate.netwindows.netnih.govuea.ac.ukacs.orgresearchgate.netd-nb.info This indicates that this compound is effective at blocking P2X2 receptor function at nanomolar concentrations. The mechanism of action for this compound has been suggested to be competitive, although an allosteric mode of inhibition cannot be completely excluded. researchgate.net
Here is a summary of the potency of this compound at the rat P2X2 receptor based on electrophysiological studies:
| Compound | Receptor Subtype | Species | Method | IC50 (nM) | Reference |
| This compound | P2X2 | Rat | Patch-Clamp | 86 | researchgate.netwindows.netnih.govuea.ac.ukacs.orgresearchgate.netd-nb.info |
Biochemical and Cell-Based Assays for Ligand Screening and Characterization
Beyond electrophysiology, biochemical and cell-based assays provide alternative or complementary approaches for screening and characterizing P2X2 receptor ligands.
Calcium Imaging Assays
P2X receptor activation leads to the influx of cations, including calcium, into the cell. uea.ac.ukfrontiersin.org Calcium imaging assays measure changes in intracellular calcium concentration using fluorescent indicators, providing an indirect measure of receptor activity. These assays are often used for high-throughput screening of compound libraries to identify potential P2X receptor modulators. uea.ac.ukcaldic.com Calcium influx assays have been used to assess responses of various P2X receptor subtypes, including human P2X2, expressed in cell lines. acs.org While specific quantitative data for this compound obtained solely from calcium imaging assays is not prominently detailed in the provided results, the methodology is relevant to P2X2 receptor research and has been applied to study the effects of other compounds on P2X2-expressing cells and native neurons where P2X2 is present. nih.govacs.org
Utility of this compound as a Pharmacological Tool Compound
The application of selective pharmacological agents is crucial for dissecting the roles of specific receptors within complex biological systems. This compound serves this purpose in the study of purinergic signaling, offering a means to modulate P2X receptor activity and observe the resulting effects.
Dissecting P2X2 Receptor-Mediated Cellular Responses
This compound is recognized as a potent antagonist of the P2X2 receptor. guidetopharmacology.org It belongs to a class of anthraquinone (B42736) derivatives related to Reactive Blue 2 that have been developed as P2X2 receptor antagonists. d-nb.infouea.ac.uk Studies have characterized this compound as a potent, albeit moderately selective, antagonist of the rat P2X2 receptor. d-nb.infonih.govmdpi.com While initially characterized as potentially having an allosteric mechanism of inhibition, PSB-1011, a closely related compound, exhibited a competitive mechanism of action. d-nb.infonih.govresearchgate.netnih.gov
Research utilizing this compound has contributed to understanding the functional role of P2X2 receptors in various cellular contexts. For instance, studies have employed P2X2 antagonists like PSB-1011 (a related compound with similar activity) to demonstrate the involvement of P2X2 receptors in ATP-triggered cellular responses, such as the release of IL-6 in enteric glial cells. researchgate.net The dose-dependent inhibitory effect observed with PSB-1011 further supports the role of P2X2 receptors in this process. researchgate.net
The potency of this compound as a P2X2 antagonist has been evaluated in experimental settings. In Xenopus oocytes expressing the rat P2X2 receptor, this compound demonstrated an inhibitory effect on ATP-mediated currents with an IC50 value of 86 nM. nih.gov Another related compound, PSB-1011, showed an even lower IC50 of 79 nM in the same system. nih.gov These findings highlight the effectiveness of these compounds in blocking P2X2 receptor activity at nanomolar concentrations.
While this compound shows potency at the P2X2 receptor, its selectivity profile is an important consideration for its use as a tool compound. PSB-1011, a closely related analogue, demonstrated greater than 100-fold selectivity against P2X4, P2X7, and several P2Y receptor subtypes (P2Y2,4,6,12). nih.gov However, its selectivity against P2X1 and P2X3 receptors was found to be moderate, greater than 5-fold. nih.gov Furthermore, PSB-1011 was found to be more potent at the homomeric P2X2 receptor compared to the heteromeric P2X2/3 receptor, showing greater than 13-fold selectivity. nih.gov This selectivity profile is crucial for researchers designing experiments to specifically target P2X2 receptors while minimizing off-target effects on other purinergic receptors.
Table 1: Potency of this compound and Related Compounds at P2X2 Receptors
| Compound | Receptor Species | Assay System | ATP Concentration | IC50 (nM) | Mechanism | Selectivity Notes | Source |
| This compound | Rat P2X2 | Xenopus oocytes | 10 µM | 86 | Not specified | - | nih.gov |
| PSB-1011 | Rat P2X2 | Xenopus oocytes | 10 µM | 79 | Competitive | >100-fold vs P2X4, P2X7, P2Y2,4,6,12; >5-fold vs P2X1, P2X3; >13-fold vs P2X2/3 | nih.gov |
Investigating Purinergic Signaling Pathways in Specific Biological Contexts
Purinergic signaling, mediated by ATP and other nucleotides acting on P2X and P2Y receptors, plays critical roles in a wide range of physiological and pathophysiological processes. nih.govresearchgate.net The availability of pharmacological tools like this compound allows researchers to investigate the specific contributions of P2X2 receptors within these complex signaling networks in various biological contexts.
Studies have utilized P2X2 antagonists to explore the involvement of these receptors in the central nervous system (CNS), although the precise function of P2X2 in the brain requires further detailed evaluation. guidetopharmacology.orgresearchgate.net While P2X2 is widely expressed in neurons, complete knockout of P2X2 in mice has resulted in relatively subtle effects. guidetopharmacology.org The limited availability of highly selective, drug-like antagonists for P2X1 and P2X2 receptors, with compounds like PSB-1011 primarily serving as pharmacological tools, has influenced the scope of these investigations. researchgate.net
The role of purinergic signaling, including the involvement of P2X receptors, is also being investigated in the context of inflammatory responses and immune-mediated diseases. nih.govnih.gov Extracellular ATP can act as a danger-associated molecular pattern (DAMP) signal in systemic inflammation, activating P2X receptors. nih.gov While the P2X7 receptor is the most extensively studied purinergic receptor in the immune system, P2X2 and P2X5 receptors have received less attention, and their specific functions in immune cells are still being elucidated. mdpi.com Human B cells are known to express all P2 receptor subtypes. guidetopharmacology.org The use of selective antagonists like this compound can help researchers dissect the specific roles of P2X2 receptors in the complex interplay of purinergic signaling within the immune system and inflammatory processes.
Furthermore, purinergic signaling is implicated in gastrointestinal diseases, and pharmacological manipulation of this system represents a potential therapeutic avenue. researchgate.net Studies investigating enteric gliosis in intestinal inflammation have utilized P2X2 antagonists to identify a P2X2-dependent purinergic mechanism. d-nb.inforesearchgate.net This highlights the utility of compounds like this compound in uncovering specific signaling pathways involved in disease pathogenesis.
The investigation of purinergic signaling pathways in specific biological contexts often involves evaluating the effects of modulating P2X2 receptor activity on downstream cellular events or physiological outcomes. While detailed data tables specifically focusing on the application of this compound in diverse biological contexts were not extensively available in the search results beyond its direct receptor activity, the cited research demonstrates its application as a tool to probe P2X2-mediated events in inflammation and the nervous system.
Table 2: Selected Biological Contexts Investigated Using P2X2 Receptor Modulation
| Biological Context | Research Focus | Relevant Findings (with P2X2 modulation) | Source |
| Enteric Inflammation | Role of purinergic signaling in enteric gliosis | P2X2 antagonism decreased ATP-triggered IL-6 release in enteric glial cells. | d-nb.inforesearchgate.netresearchgate.net |
| Central Nervous System (CNS) | Function of P2X2 receptors in brain | P2X2 is widely expressed in neurons; knockout studies show subtle effects; function requires further study. | guidetopharmacology.orgresearchgate.net |
| Immune System / Inflammation | Role of P2X2 in immune cell function | Less studied than P2X7; human B cells express all P2 receptor subtypes. | mdpi.comguidetopharmacology.org |
The use of this compound and similar P2X2 antagonists in these preclinical studies provides valuable insights into the specific contributions of P2X2 receptors to cellular responses and physiological processes, paving the way for a better understanding of purinergic signaling in health and disease.
Advanced Research Directions and Future Perspectives for Psb 10211 Studies
Design of Next-Generation P2X2 Receptor-Targeting Compounds
While PSB-10211 represents a significant step as a potent P2X2 receptor antagonist, the development of next-generation compounds focuses on improving selectivity and exploring diverse chemical scaffolds. The moderate selectivity of current anthraquinone (B42736) derivatives like this compound and PSB-1011 highlights the need for more specific agents to dissect the precise functions of P2X2 receptors without affecting other P2X subtypes. researchgate.netd-nb.infonih.gov
The availability of crystal structures for P2X receptors, such as the zebrafish P2X4 receptor in different states, provides a valuable foundation for rational drug design. researchgate.netfrontiersin.orgresearchgate.net Homology models of the P2X2 receptor, based on these structures, can be utilized for in silico docking experiments to understand the interaction of ligands like this compound with the ATP-binding pocket and identify key residues involved in binding and selectivity. researchgate.netnih.gov This structural information can guide the design of novel compounds with optimized interactions for enhanced potency and selectivity towards the P2X2 receptor. researchgate.net
Furthermore, exploring allosteric modulation sites on the P2X2 receptor, beyond the orthosteric ATP binding site targeted by competitive antagonists like this compound, presents another avenue for developing novel therapeutics. uea.ac.uknih.gov Allosteric modulators can offer advantages in terms of selectivity and efficacy.
Exploration of P2X2 Receptor Subtype-Specific Functional Roles in Complex Biological Systems
Understanding the precise functional roles of homomeric P2X2 receptors and heteromeric receptors containing the P2X2 subunit (e.g., P2X2/3, P2X2/5) in various physiological and pathological processes is a critical area for future research. frontiersin.orgjneurosci.orgmdpi.com While P2X receptors are known to be involved in diverse functions such as synaptic transmission, pain, and inflammation, the specific contributions of P2X2-containing subtypes in complex biological systems are still being elucidated. frontiersin.orgmdpi.comnih.govannualreviews.org
Studies utilizing genetic approaches, such as P2X2 knockout mice, have provided insights into the roles of P2X2 receptors in the central nervous system and their potential as targets for neuroprotective drugs. researchgate.net However, further research is needed to differentiate the roles of homomeric P2X2 receptors from those of heteromeric complexes in various tissues and disease states. The distinct pharmacological properties of these subtypes, including their sensitivity to ATP and antagonists like this compound, can be exploited using subtype-selective tools to dissect their individual contributions. researchgate.netmdpi.compnas.org
For example, research could focus on the specific involvement of P2X2 receptors in sensory transduction, auditory function (given the role of P2X2 in cochlear adaptation), and neuronal signaling, utilizing this compound and next-generation selective compounds as pharmacological probes. mdpi.comnih.gov The differential modulation of P2X2 and P2X2/3 receptors by factors like Mg2+ also highlights the complexity of their regulation in physiological environments, warranting further investigation. mdpi.compnas.org
Integration of Multi-Omics Approaches in P2X2 Receptor Research
The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and potentially metabolomics, can provide a comprehensive understanding of P2X2 receptor expression, regulation, and interaction networks in various biological contexts. x-mol.netfrontiersin.org
Integrating data from these different omics levels can reveal how genetic variations in P2X2 subunits (which have been shown to impact ATP affinity and channel function nih.gov), transcriptional regulation, and post-translational modifications influence P2X2 receptor function and its contribution to disease. Proteomic studies, for instance, can identify novel protein-protein interactions involving P2X2 receptors, such as the interaction with neuronal calcium sensor proteins like VILIP1, which has been shown to regulate P2X2 receptor sensitivity and trafficking. mdpi.comnih.gov
Such integrated approaches can help in identifying biomarkers associated with P2X2 receptor-mediated conditions and pinpoint novel therapeutic targets or pathways modulated by P2X2 receptor activity. Leveraging graph neural networks and other bioinformatics tools can aid in analyzing complex multi-omics datasets to uncover drug-gene interactions and predict the efficacy of compounds targeting P2X2 receptors. researchgate.net
Development of Novel Methodologies for Studying P2X2 Receptor Dynamics and Interactions
Advancements in methodologies are crucial for real-time investigation of P2X2 receptor dynamics, conformational changes, and interactions with other proteins and cellular components. Techniques such as Atomic Force Microscopy (AFM) imaging and Fluorescence Resonance Energy Transfer (FRET) have already provided insights into P2X2 receptor adsorption behavior and interactions with antibodies and other proteins. mdpi.comnih.gov
Future research can focus on developing and applying more sophisticated techniques to study P2X2 receptor lateral mobility in the plasma membrane, which has been shown to be regulated by receptor activation. jneurosci.org Single-molecule imaging techniques, potentially combined with genetic modifications allowing for specific labeling of P2X2 subunits, can provide detailed information on receptor diffusion, clustering, and interaction with the cytoskeleton or scaffolding proteins. jneurosci.org
Furthermore, novel methodologies for studying the conformational changes of P2X2 receptors upon ligand binding and during gating are essential for understanding the molecular mechanisms underlying their function and for the rational design of modulators. While crystal structures provide static snapshots, techniques that can capture the dynamic nature of these receptors in live cells are highly valuable. frontiersin.orgresearchgate.net
The development of improved tools for studying P2X2 receptor function in native tissues and complex cellular environments, such as subtype-specific antibodies targeting extracellular domains without altering function, remains a priority. jneurosci.org These methodological advancements will be instrumental in furthering our understanding of P2X2 receptor biology and the therapeutic potential of compounds like this compound.
Q & A
Basic Research Questions
Q. How should I formulate a research question for studying PSB-10211 that addresses a specific knowledge gap?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- "How does this compound modulate [specific pathway] compared to [existing compound] in [cell/animal model]?"
- Conduct a systematic literature review to identify unresolved gaps, prioritizing peer-reviewed studies over opinion-based publications . Ensure alignment between the question and experimental design to avoid downstream inconsistencies .
Q. What are the key considerations when designing experiments to investigate the biochemical properties of this compound?
- Methodological Answer :
- Reproducibility : Provide detailed protocols (e.g., compound purity verification, solvent systems, temperature controls) in the main text or supplementary materials .
- Variables : Clearly define independent (e.g., this compound concentration) and dependent variables (e.g., enzyme inhibition rate). Include negative/positive controls .
- Ethics : For in vivo studies, specify ethical approvals, animal welfare protocols, and sample size justifications .
Q. How can I ensure my data collection methods for this compound studies are robust and minimize bias?
- Methodological Answer :
- Use validated instruments (e.g., HPLC for purity analysis) and pre-test surveys/questionnaires if collecting human behavioral data .
- Implement blinding in observational studies and randomization in treatment allocation to reduce observer bias .
- Pilot-test protocols with a small cohort to identify confounding variables before scaling up .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between published findings on this compound’s mechanisms of action?
- Methodological Answer :
- Perform comparative meta-analysis to evaluate methodological differences (e.g., dosing regimens, model systems) across studies .
- Replicate conflicting experiments under standardized conditions, documenting variables like batch-to-batch compound variability or assay sensitivity .
- Use sensitivity analysis to quantify how specific parameters (e.g., pH, temperature) influence outcomes .
Q. How can I integrate multi-omics data to elucidate the systemic effects of this compound in preclinical models?
- Methodological Answer :
- Employ systems biology approaches (e.g., transcriptomics, proteomics, metabolomics) with unified data formats (e.g., .mzML for mass spectrometry) .
- Apply normalization techniques to address heterogeneity between datasets (e.g., batch correction, log2 transformation) .
- Use network analysis tools (e.g., Cytoscape) to map interactions between this compound targets and downstream pathways .
Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Non-linear regression models (e.g., Hill equation) to fit sigmoidal dose-response curves .
- Bayesian hierarchical modeling to account for variability across replicates or species .
- Report confidence intervals and effect sizes instead of relying solely on p-values .
Data Presentation & Validation
Q. How should I present conflicting or inconclusive data on this compound in my manuscript?
- Methodological Answer :
- Use structured tables to compare contradictory results side-by-side, highlighting variables like experimental conditions or sample sizes . Example:
| Study | Dose (µM) | Model System | Outcome | Potential Confounders |
|---|---|---|---|---|
| A | 10 | Rat hepatocytes | 80% inhibition | Batch variability |
| B | 10 | Human HepG2 | 45% inhibition | Serum concentration differences |
- Discuss limitations transparently in the "Discussion" section, proposing follow-up experiments (e.g., isotopic labeling to track metabolite stability) .
Ethical and Reproducibility Standards
Q. What ethical guidelines apply to studies involving this compound in human trials?
- Methodological Answer :
- Register trials in primary registries (e.g., ClinicalTrials.gov ) and include registration numbers in the "Methods" section .
- Obtain informed consent and disclose risks/benefits using non-technical language .
- For preclinical studies, adhere to ARRIVE guidelines for animal research reporting .
Literature and Citation Practices
Q. How can I systematically evaluate the credibility of sources citing this compound?
- Methodological Answer :
- Prioritize primary literature (e.g., peer-reviewed articles in PubMed) over secondary sources (e.g., review papers) .
- Use tools like Zotero to organize references and check for retractions/errata .
- Cross-validate claims by tracing citations to original datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
